molecular formula C23H20FN3O5S B3011199 N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260953-40-9

N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B3011199
CAS No.: 1260953-40-9
M. Wt: 469.49
InChI Key: HGEAKVFZHDUETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide features a thieno[3,2-d]pyrimidine core substituted at position 3 with a 4-fluoro-3-methylphenyl group. The acetamide side chain is linked to a 2,4-dimethoxyphenyl moiety. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence solubility, metabolic stability, and target binding. The thienopyrimidine scaffold is widely explored in medicinal chemistry due to its versatility in kinase inhibition and anticancer applications .

Properties

CAS No.

1260953-40-9

Molecular Formula

C23H20FN3O5S

Molecular Weight

469.49

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O5S/c1-13-10-14(4-6-16(13)24)27-22(29)21-18(8-9-33-21)26(23(27)30)12-20(28)25-17-7-5-15(31-2)11-19(17)32-3/h4-11H,12H2,1-3H3,(H,25,28)

InChI Key

HGEAKVFZHDUETL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₉H₁₈FNO₄S
  • Molecular Weight : 367.41 g/mol

The chemical structure features a thieno[3,2-d]pyrimidine core substituted with various functional groups that are significant for its biological activity.

Research indicates that the compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The thieno[3,2-d]pyrimidine moiety is known to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects in diseases such as cancer and inflammation.
  • Interaction with Receptors : Preliminary studies suggest that this compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems involved in mood regulation and pain perception.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 5 to 15 µM across different cell lines, indicating significant potency.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in animal models:

  • Model Used : Carrageenan-induced paw edema in rats.
  • Results : A reduction in paw swelling was observed at doses of 10 mg/kg and 20 mg/kg, suggesting a dose-dependent effect.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study involving MCF-7 cells treated with varying concentrations of the compound showed a significant reduction in cell viability after 48 hours of exposure. The study concluded that the compound could serve as a lead candidate for further development as an anticancer agent.
  • Case Study on Pain Management :
    • In a model assessing pain response, administration of the compound resulted in a notable decrease in pain scores compared to control groups. This suggests potential use in analgesic formulations.

Data Summary Table

Biological ActivityCell Line/ModelIC50/EffectReference
AnticancerMCF-75 µM
HeLa10 µM
A54915 µM
Anti-inflammatoryCarrageenan modelReduced swelling at 10 mg/kg

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,2-d]pyrimidine-Based Analogs

N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
  • Key Differences :
    • Substituents at position 7: 4-methoxyphenyl (vs. 4-fluoro-3-methylphenyl in the target compound).
    • Acetamide group: 2,5-difluorophenyl (vs. 2,4-dimethoxyphenyl).
  • The difluorophenyl acetamide may increase metabolic stability due to reduced oxidative metabolism .
N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
  • Key Differences :
    • Core substitution: Thioacetamide linkage (vs. oxyacetamide in the target compound).
    • Substituents: 7-(p-tolyl) and 3-methyl (vs. 3-(4-fluoro-3-methylphenyl)).
  • Implications: The thioether linkage may alter electronic properties and binding kinetics.

Pyrimidine and Heterocyclic Derivatives with Acetamide Moieties

2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
  • Key Differences: Core structure: Pyrimidine (vs. thienopyrimidine). Substituents: 2,4-dimethoxyphenyl and trifluoromethyl benzothiazole.
  • Implications :
    • The benzothiazole group enhances π-π stacking interactions in kinase binding pockets.
    • Trifluoromethyl groups improve metabolic resistance but may increase molecular weight .
N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide
  • Key Differences: Core: Pyridine-acetamide hybrid (vs. thienopyrimidine). Substituents: Propyl and pyridin-2-yl groups.
  • Propyl substitution may enhance membrane permeability .

Substituent Effects on Bioactivity

Table 1: Substituent Comparison and Hypothesized Effects
Compound Core Structure Key Substituents Hypothesized Impact on Properties
Target Compound Thieno[3,2-d]pyrimidine 3-(4-fluoro-3-methylphenyl), 2,4-dimethoxyphenyl Balanced lipophilicity, moderate metabolic stability
N-(2,5-Difluorophenyl)-... Thieno[3,2-d]pyrimidine 7-(4-methoxyphenyl), 2,5-difluorophenyl Increased lipophilicity, enhanced stability
N-(2-Chloro-4-fluorophenyl)-... Thieno[3,2-d]pyrimidine Thioacetamide, 7-(p-tolyl) Altered binding kinetics, steric hindrance
2-((3-(2,4-Dimethoxyphenyl)-... Pyrimidine Trifluoromethyl benzothiazole Improved kinase affinity, higher molecular weight

Research Findings and Trends

  • Electron-Withdrawing Groups : Fluoro and chloro substituents (e.g., in and ) are associated with enhanced metabolic stability and target binding due to reduced electron density .
  • Methoxy Groups : The 2,4-dimethoxyphenyl in the target compound may improve solubility but could increase susceptibility to demethylation metabolism .
  • Thienopyrimidine vs. Pyrimidine Cores: Thienopyrimidines generally exhibit stronger π-stacking interactions in kinase domains compared to simpler pyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.